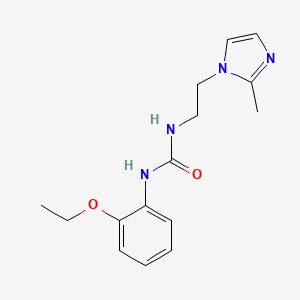
1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, also known as EIMU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds related to "1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea" have been synthesized through various chemical processes, emphasizing the importance of understanding their structural and reactivity properties. For example, imidazole derivatives have been prepared by solvent-free synthesis pathways, with their spectroscopic and reactive properties discussed based on experimental and computational approaches. These studies involve measurements of IR, FT-Raman, and NMR spectra, as well as DFT calculations to investigate local reactivity properties (Hossain et al., 2018). Similarly, the synthesis and characterization of novel phosphoranes containing urea derivatives highlight the versatility of NH-acids in chemoselective reactions (Afshar & Islami, 2009).
Molecular Dynamics and Reactivity
Research into the molecular dynamics and reactivity of these compounds reveals their potential interaction with biological targets and their applicability in various fields. For instance, the study on the reactivity of two newly synthesized imidazole derivatives using spectroscopic characterization and computational study provides insights into their potential inhibitory activity against specific enzymes, underscoring the compounds' relevance in medicinal chemistry (Hossain et al., 2018).
Applications in Solar Cells and Antimicrobial Activities
Imidazole-based compounds have been studied for their application in dye-sensitized solar cells (DSSCs), showcasing the potential of these molecules in renewable energy technologies. A series of new imidazolium-based oligomers were synthesized and studied as electrolytes for DSSC, demonstrating that these oligomers could replace conventional ionic liquid-type electrolytes if optimized properly (Seo et al., 2010). Additionally, the synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones underline the therapeutic potential of urea derivatives against bacterial infections, further expanding the utility of these compounds in healthcare (Sharma, Sharma, & Rane, 2004).
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(2-methylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-3-21-14-7-5-4-6-13(14)18-15(20)17-9-11-19-10-8-16-12(19)2/h4-8,10H,3,9,11H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYCYOLWCKLTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCN2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2597058.png)
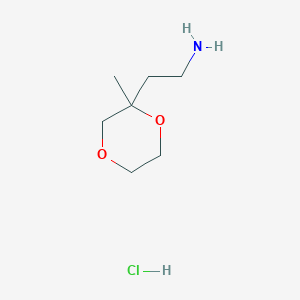

![1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile](/img/structure/B2597061.png)
![1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2597064.png)
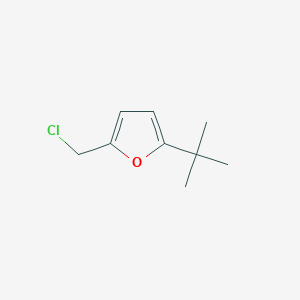
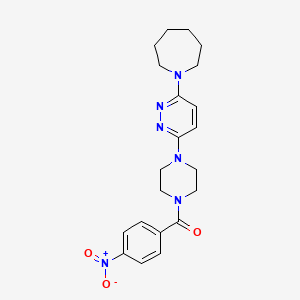
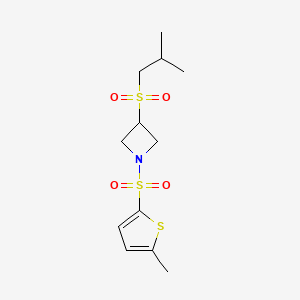
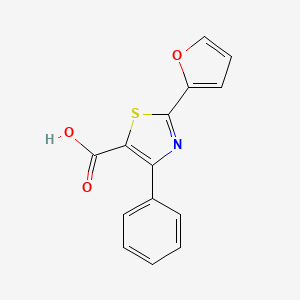
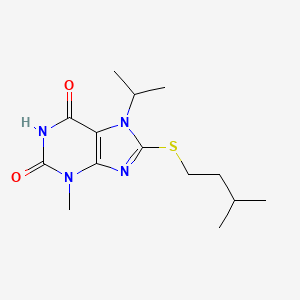
![2,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2597078.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2597079.png)
